molecular formula C12H14BrClO2 B14053818 1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14053818
M. Wt: 305.59 g/mol
InChI Key: BRYHYSHOUKHDGD-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method is the bromination of a precursor compound, followed by chlorination and ethoxylation. The bromination step often uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone.

Scientific Research Applications

1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The ethoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromomethylphenyl)-1-chloropropan-2-one
  • 1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one
  • 1-(2-(Bromomethyl)-6-methoxyphenyl)-1-chloropropan-2-one

Uniqueness

1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which provide multiple sites for chemical modification. The ethoxy group also imparts specific solubility and reactivity characteristics that distinguish it from similar compounds .

Properties

Molecular Formula

C12H14BrClO2

Molecular Weight

305.59 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-ethoxyphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C12H14BrClO2/c1-3-16-10-6-4-5-9(7-13)11(10)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3

InChI Key

BRYHYSHOUKHDGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1C(C(=O)C)Cl)CBr

Origin of Product

United States

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